Cas no 1805976-68-4 (Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate is a fluorinated pyridine derivative with a multifunctional structure, featuring both amino and ester moieties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of dual amino groups allows for further derivatization, enabling the development of bioactive compounds. Its pyridine core contributes to electronic and steric properties, facilitating applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The ethyl ester group offers synthetic flexibility for hydrolysis or transesterification. This compound is suited for research in drug discovery and fine chemical synthesis.
Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate structure
1805976-68-4 structure
Product Name:Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate
CAS No:1805976-68-4
MF:C10H12F3N3O3
MW:279.215792655945
CID:4798634
Update Time:2025-05-23

Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate
    • Inchi: 1S/C10H12F3N3O3/c1-2-18-9(17)8-5(4-14)6(15)3-7(16-8)19-10(11,12)13/h3H,2,4,14H2,1H3,(H2,15,16)
    • InChI Key: KICAENPZHRFYKC-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC(=C(CN)C(C(=O)OCC)=N1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: 1.6
  • Topological Polar Surface Area: 101

Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003438-500mg
Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate
1805976-68-4 97%
500mg
$1,019.20 2022-04-01
Alichem
A022003438-1g
Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate
1805976-68-4 97%
1g
$1,848.00 2022-04-01

Additional information on Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate

Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate: A Comprehensive Overview

Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate, with CAS No. 1805976-68-4, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in pharmacology and agrochemicals. The molecule's structure is characterized by a pyridine ring substituted with an ethyl carboxylate group at position 2, an amino group at position 4, an aminomethyl group at position 3, and a trifluoromethoxy group at position 6.

The pyridine ring serves as the central framework of this compound, providing a rigid structure that can influence its chemical reactivity and biological activity. The ethoxycarbonyl group at position 2 is a common substituent in pharmaceutical compounds, often contributing to solubility and bioavailability. The amino groups at positions 3 and 4 introduce hydrogen bonding capabilities, which can enhance the compound's interaction with biological targets such as enzymes or receptors.

The trifluoromethoxy group at position 6 is particularly interesting due to its electron-withdrawing properties, which can modulate the electronic environment of the pyridine ring and influence the compound's reactivity in various chemical reactions. This substituent is also known to improve metabolic stability in some drug candidates, making it a valuable feature in medicinal chemistry.

Recent studies have highlighted the potential of Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate as a lead compound for the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Additionally, the compound has shown promise in modulating ion channels, which could be relevant for treating neurological disorders such as epilepsy or chronic pain.

In terms of synthesis, Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The introduction of the trifluoromethoxy group typically requires specialized conditions to ensure regioselectivity and minimize side reactions. The synthesis pathway also involves careful optimization to achieve high yields and purity levels suitable for pharmacological testing.

From a pharmacokinetic perspective, this compound exhibits moderate absorption and distribution properties in preclinical models. Its bioavailability is influenced by the presence of polar substituents such as the amino groups and trifluoromethoxy group, which can affect its permeability across biological membranes. Researchers have also investigated its metabolic profile, identifying key pathways responsible for its elimination from the body.

One of the most exciting developments involving Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate is its role in targeted drug delivery systems. By conjugating this compound with biocompatible polymers or nanoparticles, scientists aim to enhance its therapeutic efficacy while reducing systemic toxicity. Initial results from in vitro studies have demonstrated improved targeting efficiency and sustained release profiles.

In conclusion, Ethyl 4-amino-3-(aminomethyl)-6-(trifluoromethoxy)pyridine-2-carboxylate represents a versatile platform for exploring new therapeutic strategies across various disease areas. Its unique combination of functional groups provides ample opportunities for chemical modification and optimization, making it a valuable asset in contemporary drug discovery efforts.

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